Perfluorodecyl ethylene
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Overview
Description
Perfluorodecyl ethylene is an important organic compound characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in a highly stable and inert molecule. This compound is known for its exceptional thermal stability, chemical inertness, and electrical insulation properties. It is widely used in various industrial applications due to its low surface tension, making it an excellent lubricant, corrosion inhibitor, and sealing material .
Preparation Methods
Perfluorodecyl ethylene is typically synthesized through a process known as perfluorination. One common method involves the reaction of perfluoropropane or sulfur hexafluoride with decene. The reaction conditions usually require high temperatures and the presence of a catalyst to facilitate the fluorination process . Industrial production methods often involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Perfluorodecyl ethylene is known for its chemical inertness, which means it does not readily undergo many chemical reactions. it can participate in certain types of reactions under specific conditions:
Oxidation: this compound can undergo oxidation reactions, although these are typically slow and require strong oxidizing agents.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Perfluorodecyl ethylene has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Its inert nature makes it useful in biological studies where non-reactive environments are required.
Medicine: It is used in the development of medical devices and coatings due to its biocompatibility and resistance to degradation.
Industry: It is widely used in the production of lubricants, corrosion inhibitors, and sealing materials. .
Mechanism of Action
The mechanism of action of perfluorodecyl ethylene is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness allow it to function effectively as a lubricant and corrosion inhibitor. The molecular targets and pathways involved are largely related to its ability to form stable, non-reactive coatings on surfaces, thereby preventing chemical reactions and physical wear .
Comparison with Similar Compounds
Perfluorodecyl ethylene can be compared with other perfluorinated compounds such as perfluorooctanoic acid and perfluorodecanoic acid. While all these compounds share similar properties of high thermal stability and chemical inertness, this compound is unique due to its specific molecular structure, which provides it with a lower surface tension and better lubricating properties . Similar compounds include:
- Perfluorooctanoic acid
- Perfluorodecanoic acid
- Perfluorododecene
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tetracosafluorododec-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24/c13-1(2(14)15)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQSODYIEVVICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895510 |
Source
|
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tetracosafluorododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-40-6 |
Source
|
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tetracosafluorododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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